Quetiapine Sulfone

Therapeutic Drug Monitoring LC-MS/MS Assay Development Pharmacokinetic Profiling

Quetiapine Sulfone (CAS 329216-65-1) is an analytically validated reference standard that resolves the inherent inaccuracy of using surrogate metabolites in quetiapine impurity profiling and therapeutic drug monitoring. Its distinct sulfone oxidation state and plasma instability demand a compound-specific calibrator to ensure method robustness and regulatory acceptance. • Achieve precise quantification at clinically relevant concentrations with an LLOQ of 2 µg/L-50× lower than the sulfoxide metabolite-by using the authentic reference material. • Mitigate ex vivo degradation artifacts during bioanalytical method validation; the compound’s documented conversion to quetiapine sulfoxide in human plasma necessitates dedicated stability assessments. • Support ANDA submissions with fully characterized material traceable to USP/EP standards, enabling compliant impurity identification and quantification in finished dosage forms.

Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
CAS No. 329216-65-1
Cat. No. B124143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Sulfone
CAS329216-65-1
Synonyms2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol; 
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42
InChIInChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
InChIKeySQUTWXZEWJNIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine Sulfone Reference Standard Overview


Quetiapine Sulfone (CAS 329216-65-1) is a sulfone metabolite of the atypical antipsychotic quetiapine, formed via oxidative metabolism primarily through cytochrome P450 3A4 [1]. It is chemically defined as 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f][1,4]thiazepine 5,5-dioxide (C21H25N3O4S, MW 415.51) and is utilized principally as a reference standard for analytical method development, impurity profiling, and metabolic pathway elucidation in quetiapine pharmaceutical quality control and pharmacokinetic research . Unlike pharmacologically active metabolites such as N-desalkylquetiapine (norquetiapine), quetiapine sulfone exhibits distinct stability characteristics and concentration profiles in biological matrices that necessitate its specific use in validated analytical workflows [2].

LC-MS/MS method development and validation
ANDA impurity profiling and QC workflows
Metabolite stability and interconversion studies

Why Quetiapine Sulfone Cannot Be Substituted


Generic substitution among quetiapine metabolites is scientifically invalid for quantitative analytical applications due to fundamental differences in molecular structure, chromatographic behavior, and stability profiles. Quetiapine sulfone (CAS 329216-65-1) and quetiapine sulfoxide (CAS 329216-63-9) differ in sulfur oxidation state (sulfone vs. sulfoxide), resulting in distinct retention times, mass spectrometric transitions, and calibration linearity ranges in LC-MS/MS assays [1]. Critically, quetiapine sulfone demonstrates instability in human plasma and degrades to quetiapine sulfoxide, a phenomenon that directly impacts method validation parameters and necessitates analyte-specific sample handling protocols [2]. This degradation pathway means that using sulfoxide as a surrogate reference standard would yield inaccurate quantification and compromised method robustness. Furthermore, circulating concentrations of quetiapine sulfone in patient samples are approximately 282-fold lower than those of quetiapine sulfoxide (median 12 µg/L vs. 3,379 µg/L), requiring assay calibration ranges that differ by two orders of magnitude between these two analytes [3]. These quantitative and stability-based differences mandate the use of the specific compound rather than any in-class alternative for analytical method development, validation, and routine quality control.

Quetiapine Sulfone
Quetiapine Sulfoxide
Oxidation State
Sulfone (S,S-dioxide)
Sulfoxide (S-oxide)
LC-MS/MS Behavior
Distinct retention time and MS transitions
Different retention; may shift calibration
Plasma Stability
Degrades to sulfoxide; requires specific handling
Stable; may mask degradation artifact
Concentration Range
Low µg/L range; needs sensitive calibration
High µg/L to mg/L range; wider dynamic range

Quetiapine Sulfone vs. Other Metabolites


Plasma Concentration Differential

In a validated LC-MS/MS method quantifying quetiapine and four metabolites in 47 plasma samples from patients receiving 200–950 mg/day quetiapine, the median plasma concentration of quetiapine sulfone (O-desalkylquetiapine) was 12 µg/L (range 2–37 µg/L) [1]. In contrast, the median concentration of quetiapine sulfoxide was 3,379 µg/L (range 343–21,704 µg/L) [1]. This represents an approximately 282-fold higher concentration of the sulfoxide metabolite relative to the sulfone species.

Plasma Concentration
Head-to-head
Sulfone 12 µg/L (2–37) vs. Sulfoxide 3,379 µg/L (343–21,704); ~282-fold higher sulfoxide
Reported concentration differential supports distinct calibration requirements
Human plasma research matrices (n=47); LC-MS/MS
Therapeutic Drug Monitoring LC-MS/MS Assay Development Pharmacokinetic Profiling

Instability and Degradation to Sulfoxide

During LC-MS/MS method development and validation performed according to FDA guidelines, quetiapine sulfone was found to be unstable in human plasma and to undergo degradation to quetiapine sulfoxide [1]. This instability represents a unique analytical challenge not shared by other quetiapine metabolites in the same assay panel (quetiapine, N-desalkylquetiapine, 7-hydroxyquetiapine) [1].

Plasma Stability
Cross-study comparable
Sulfone: unstable, degrades to sulfoxide; Sulfoxide: stable under same conditions
Instability necessitates analyte-specific sample handling and stability assessment
Human plasma matrix; method validation context
Bioanalytical Method Validation Stability Testing Metabolite Interconversion

5-HT1A Receptor Agonist Activity

Quetiapine sulfone is a 5-HT receptor agonist with a pEC50 value of 4.77 for human 5-HT1A receptor (equivalent to an EC50 of approximately 17 µM) . By comparison, quetiapine hemifumarate exhibits dopamine D2 receptor antagonism with a pIC50 value of 6.33 (equivalent to an IC50 of approximately 0.47 µM) . No direct head-to-head comparison data are available for quetiapine sulfone versus quetiapine sulfoxide or N-desalkylquetiapine at the same receptors under identical assay conditions.

5-HT1A Agonist Activity
Data to verify
pEC50 4.77 (EC50 ≈17 µM) for human 5-HT1A
Reported receptor activity context; lacks direct comparator data
In vitro binding assay; source review needed
In Vitro Pharmacology Receptor Binding Assay Metabolite Activity Screening

Regulatory Compliance for ANDA Methods

Quetiapine sulfone (free base, CAS 329216-65-1) and its HCl salt (CAS 329218-13-5) are supplied with comprehensive characterization data compliant with regulatory guidelines and are suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility . In contrast, quetiapine sulfoxide (CAS 329216-63-9) is primarily studied as a major circulating metabolite in pharmacokinetic investigations but is less commonly supplied with the full regulatory-grade characterization package required for ANDA impurity method validation [2].

Regulatory Reference Material
Class-level inference
Sulfone: comprehensive characterization, traceable to USP/EP; Sulfoxide: limited regulatory-grade availability
Supports ANDA method validation and regulatory review
Supplier characterization data; confirm traceability
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

GHS Aquatic Toxicity Classification

According to the Safety Data Sheet (SDS) for quetiapine sulfone (CAS 329216-65-1), the compound is classified under GHS as Acute toxicity, Oral (Category 4, H302) and both Acute aquatic toxicity (Category 1, H400) and Chronic aquatic toxicity (Category 1, H410), indicating that it is very toxic to aquatic life with long-lasting effects [1]. Hazard statement H302 indicates the compound is harmful if swallowed. Comparable hazard classification data for quetiapine sulfoxide is not uniformly available from authoritative SDS sources, though the parent compound quetiapine generally carries similar aquatic toxicity warnings.

GHS Aquatic Toxicity
Supporting evidence
H400, H410 (Very toxic to aquatic life, long-lasting)
Documented hazard profile supports environmental safety planning
SDS data; sulfoxide comparator data limited
Laboratory Safety Environmental Hazard Assessment Chemical Handling

Distinct LC-MS/MS Calibration Ranges

In the validated LC-MS/MS method for quetiapine and four metabolites, assay calibration was linear across distinct ranges for each analyte [1]. For quetiapine sulfone (O-desalkylquetiapine), the calibration range was 2–100 µg/L, whereas for quetiapine sulfoxide, the calibration range was 100–15,000 µg/L [1]. The lower limit of quantification (LLOQ) for quetiapine sulfone (2 µg/L) is 50-fold lower than that for quetiapine sulfoxide (100 µg/L), reflecting the substantially lower circulating concentrations of the sulfone species.

Calibration Range
Head-to-head
Sulfone: 2–100 µg/L, LLOQ 2 µg/L; Sulfoxide: 100–15,000 µg/L, LLOQ 100 µg/L
50-fold LLOQ difference mandates analyte-specific reference standards
Validated LC-MS/MS in human plasma; bioanalytical validation guidelines
Bioanalytical Method Development LC-MS/MS Quantification Assay Validation

Quetiapine Sulfone Application Scenarios


ANDA Impurity Method Validation

Quetiapine sulfone (CAS 329216-65-1) is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications during ANDA submissions for generic quetiapine formulations [1]. The availability of traceability to pharmacopeial standards (USP or EP) supports regulatory acceptance of impurity profiling methods. Procurement of this specific reference standard enables laboratories to meet FDA and EMA requirements for impurity quantification and identification in finished pharmaceutical products.

TDM Assay Calibration and QC

For laboratories developing or validating LC-MS/MS methods for therapeutic drug monitoring of quetiapine and its metabolites, quetiapine sulfone is an essential calibrator for the 2–100 µg/L concentration range [2]. The 50-fold difference in LLOQ between quetiapine sulfone (2 µg/L) and quetiapine sulfoxide (100 µg/L) necessitates analyte-specific reference standards to achieve accurate quantification at clinically relevant concentrations. Additionally, the documented instability of quetiapine sulfone in human plasma [2] requires that method validation include stability assessments using the authentic reference standard rather than surrogate metabolites.

Metabolite Interconversion Studies

Quetiapine sulfone exhibits a specific degradation pathway to quetiapine sulfoxide in human plasma [3], making it a critical reference material for studies investigating metabolite interconversion, sample stability, and artifact formation in biological matrices. Researchers studying oxidative stress effects on quetiapine metabolism or developing stabilization protocols for bioanalytical sample collection require the authentic sulfone reference standard to distinguish between endogenous metabolite production and ex vivo degradation artifacts.

Impurity Profiling and Forced Degradation

As a recognized impurity of quetiapine , quetiapine sulfone serves as a reference marker in forced degradation studies to assess drug substance and drug product stability under oxidative stress conditions. The sulfone oxidation state represents a potential degradation product pathway; procurement of the characterized reference standard enables accurate identification and quantification of this impurity during stability-indicating method development and routine quality control release testing.

Application
Selection Property
Validation Focus
ANDA impurity method validation
Characterization and traceability documentation
Impurity quantification method accuracy
Quetiapine metabolite bioanalysis
Low-concentration calibration context
LLOQ validation and stability assessment
Metabolite interconversion research
Specific degradation pathway marker
Distinguishing endogenous from ex vivo artifacts
Forced degradation impurity profiling
Oxidative degradation reference
Stability-indicating method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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